

An In-depth Technical Guide to 5-Methyl-2-nitroaniline

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Compound of Interest

Compound Name: 5-Methyl-2-nitroaniline

Cat. No.: B1293789

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This technical guide provides a comprehensive overview of **5-Methyl-2-nitroaniline**, a chemical intermediate with applications in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

5-Methyl-2-nitroaniline, also known as 6-Nitro-m-toluidine or 3-Amino-4-nitrotoluene, is a yellow to orange crystalline powder.^[1] It is sensitive to prolonged exposure to air and is insoluble in water.^[1] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of **5-Methyl-2-nitroaniline**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2]
Molecular Weight	152.15 g/mol	[2]
Melting Point	110-111 °C	[2]
Appearance	Yellow leaflets (from water) or orange powder	[1]
Solubility	Insoluble in water. Soluble in polar organic solvents.	[1][3]

Table 2: Chemical Identifiers for **5-Methyl-2-nitroaniline**

Identifier	Value	Reference
CAS Number	578-46-1	[2]
Synonyms	6-Nitro-m-toluidine, 3-Amino-4-nitrotoluene	[2] [4]
InChI	1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3	[2]
SMILES	Cc1ccc(c(N)c1)--INVALID-LINK--=O	[2]

Spectroscopic Data

Detailed spectroscopic data for **5-Methyl-2-nitroaniline** is available, though specific peak assignments are not always reported in the literature. The following table summarizes the available spectroscopic information for its isomer, 2-Methyl-5-nitroaniline, which is expected to have similar spectral features.

Table 3: Spectroscopic Data for 2-Methyl-5-nitroaniline (Isomer)

Spectroscopy Type	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H) [5]
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 [5]

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline (Representative Protocol)

The following protocol describes the synthesis of 2-Methyl-5-nitroaniline, an isomer of the target compound. This procedure, involving the nitration of an aniline derivative, is representative of the synthesis of nitroanilines and can be adapted for the synthesis of **5-Methyl-2-nitroaniline** from the appropriate starting material (3-methylaniline).

Materials:

- 2-Methylaniline (o-toluidine)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Sodium Hydroxide (NaOH)
- Ice
- Distilled water

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
- Cool the flask in an ice-salt bath to below 10 °C.
- Slowly add 2-methylaniline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C. This will form the o-toluidinium salt.
- In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
- Add the nitrating mixture dropwise to the reaction flask over a period of approximately 2 hours, maintaining the reaction temperature below 10 °C.
- After the addition is complete, pour the reaction mixture onto crushed ice.

- Basify the acidic solution with a sodium hydroxide solution until a yellow-orange precipitate of 2-methyl-5-nitroaniline forms.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- The crude product can be further purified by recrystallization from ethanol.

Synthesis of an Azo Dye using a Nitroaniline Derivative

This protocol provides a general procedure for the synthesis of an azo dye using a nitroaniline derivative, such as 2-Methyl-5-nitroaniline, as the diazo component.[\[6\]](#)

Materials:

- 2-Methyl-5-nitroaniline
- Sodium Nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- 2-Naphthol
- Sodium Hydroxide (NaOH)
- Ice
- Deionized Water

Procedure:

- Preparation of the Diazonium Salt Solution:
 - Dissolve 5 mmol of 2-Methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water in a beaker.
 - Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C.
 - In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

- Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous stirring, keeping the temperature below 5 °C.
- Preparation of the Coupling Agent Solution:
 - In a separate beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
 - Cool this solution in an ice-water bath.
- Azo Coupling Reaction:
 - While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate of the azo dye should form immediately.
 - Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
 - Collect the precipitated dye by vacuum filtration and wash with cold deionized water.
 - The crude product can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.

Visualizations

Synthesis Workflow

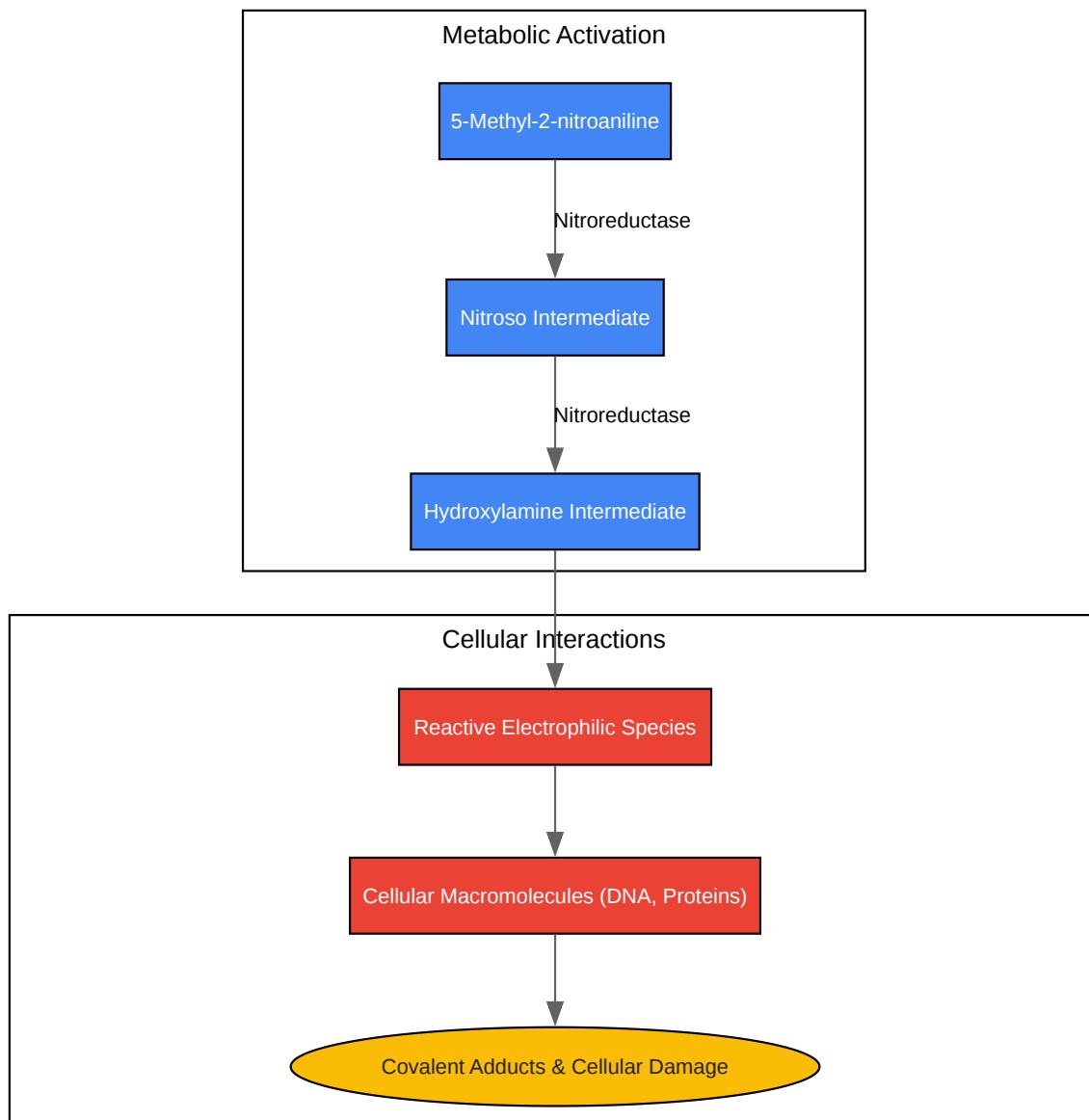
The following diagram illustrates the general workflow for the synthesis of a nitroaniline derivative via the nitration of an aniline precursor.

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Caption: General workflow for the synthesis of a nitroaniline derivative.

Proposed Metabolic Pathway

The biological activity and toxicity of nitroaromatic compounds are often attributed to the metabolic reduction of the nitro group by nitroreductase enzymes. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.



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